1-[Bromo(difluoro)methyl]-4-tert-butylbenzene
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Overview
Description
1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is an organic compound characterized by the presence of a bromodifluoromethyl group attached to a benzene ring, which also bears a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene typically involves the introduction of the bromodifluoromethyl group onto a pre-existing benzene ring. One common method is through the use of bromodifluoromethylating agents in the presence of a catalyst. For instance, the reaction of 4-tert-butylbenzene with bromodifluoromethylating reagents under controlled conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[Bromo(difluoro)methyl]-4-tert-butylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The tert-butyl group provides steric hindrance, affecting the compound’s overall behavior in chemical processes .
Comparison with Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- Diethyl (bromodifluoromethyl)phosphonate
- Ethyl bromodifluoroacetate
Comparison: 1-[Bromo(difluoro)methyl]-4-tert-butylbenzene is unique due to the presence of both the bromodifluoromethyl and tert-butyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds .
Properties
CAS No. |
114467-76-4 |
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Molecular Formula |
C11H13BrF2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C11H13BrF2/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 |
InChI Key |
YWCLHRSEKXJCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(F)(F)Br |
Origin of Product |
United States |
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